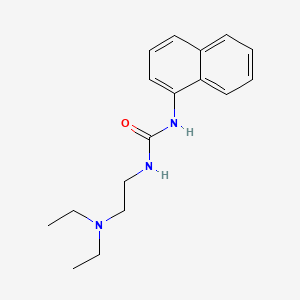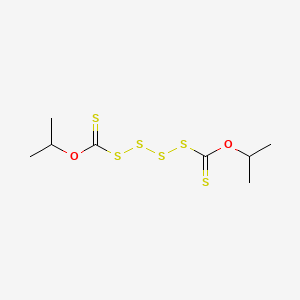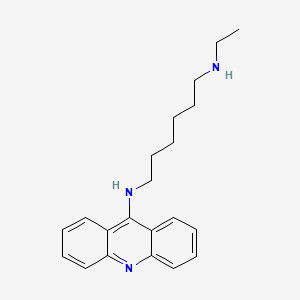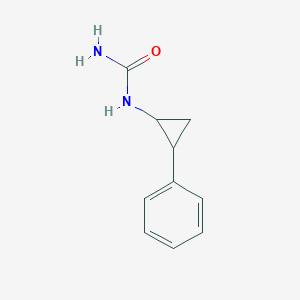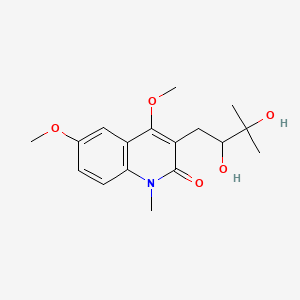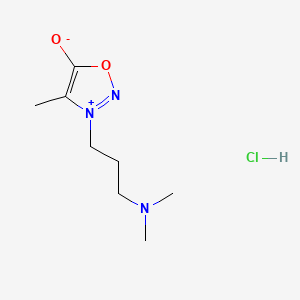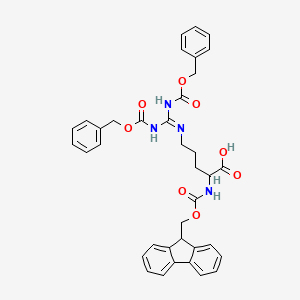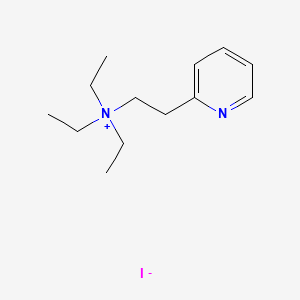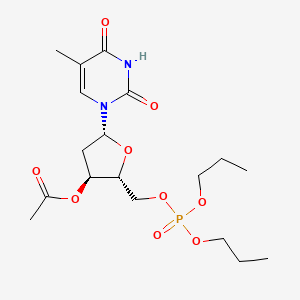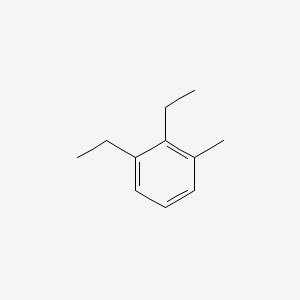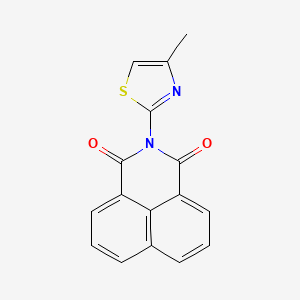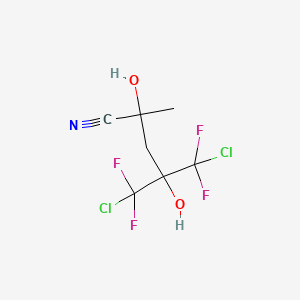
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt is a complex organic compound with the molecular formula C₃₂H₂₁N. This compound is characterized by its unique structure, which includes a cyclopenta-1,3-dienide ring, a diphenyl group, a pyridinium ion, and a naphtha-1,8-diyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta-1,3-dienide ring, followed by the introduction of the diphenyl and pyridinium groups. The final step involves the incorporation of the naphtha-1,8-diyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered chemical properties .
Scientific Research Applications
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta-1,3-dienide derivatives and pyridinium salts, such as:
- Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt analogs with different substituents.
- Pyridinium salts with varying aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
57539-71-6 |
|---|---|
Molecular Formula |
C32H21N |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(7,9-diphenylcyclopenta[a]acenaphthylen-8-id-8-yl)pyridin-1-ium |
InChI |
InChI=1S/C32H21N/c1-4-12-23(13-5-1)28-30-25-18-10-16-22-17-11-19-26(27(22)25)31(30)29(24-14-6-2-7-15-24)32(28)33-20-8-3-9-21-33/h1-21H |
InChI Key |
KDVUSODTVKKSTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C([C-]2[N+]6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


